N-[4-(Dimethylamino)-2-methoxypyrimidin-5-YL]-2-fluorobenzamide
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Overview
Description
N-[4-(Dimethylamino)-2-methoxypyrimidin-5-YL]-2-fluorobenzamide is a complex organic compound that has garnered interest in various fields of scientific research. This compound features a pyrimidine ring substituted with a dimethylamino group and a methoxy group, along with a fluorobenzamide moiety. Its unique structure lends itself to a variety of chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-(Dimethylamino)-2-methoxypyrimidin-5-YL]-2-fluorobenzamide typically involves multi-step organic reactionsThe final step involves the coupling of the pyrimidine derivative with 2-fluorobenzoyl chloride under basic conditions to form the desired benzamide compound .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to enhance reaction efficiency and yield. Additionally, the use of catalysts and solvents that can be easily recycled is common in industrial settings to minimize waste and reduce costs .
Chemical Reactions Analysis
Types of Reactions
N-[4-(Dimethylamino)-2-methoxypyrimidin-5-YL]-2-fluorobenzamide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding N-oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of amine derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Lithium aluminum hydride and sodium borohydride are frequently used reducing agents.
Substitution: Nucleophiles such as amines and thiols can be used under basic conditions to facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions include N-oxides, amine derivatives, and various substituted benzamides, depending on the specific reagents and conditions used .
Scientific Research Applications
N-[4-(Dimethylamino)-2-methoxypyrimidin-5-YL]-2-fluorobenzamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in various diseases.
Industry: It is used in the development of new materials and as a catalyst in various chemical reactions
Mechanism of Action
The mechanism of action of N-[4-(Dimethylamino)-2-methoxypyrimidin-5-YL]-2-fluorobenzamide involves its interaction with specific molecular targets. The dimethylamino group enhances its nucleophilicity, allowing it to interact with electrophilic sites on target molecules. This interaction can lead to the inhibition of specific enzymes or the modulation of signaling pathways, resulting in its observed biological effects .
Comparison with Similar Compounds
Similar Compounds
- N-(4-(dimethylamino)-2-methoxypyrimidin-5-yl)-2-chlorobenzamide
- N-(4-(dimethylamino)-2-methoxypyrimidin-5-yl)-2-bromobenzamide
- N-(4-(dimethylamino)-2-methoxypyrimidin-5-yl)-2-iodobenzamide
Uniqueness
Compared to its analogs, N-[4-(Dimethylamino)-2-methoxypyrimidin-5-YL]-2-fluorobenzamide exhibits unique properties due to the presence of the fluorine atom. Fluorine’s high electronegativity and small size contribute to the compound’s stability and reactivity, making it a valuable compound in various chemical and biological applications .
Properties
IUPAC Name |
N-[4-(dimethylamino)-2-methoxypyrimidin-5-yl]-2-fluorobenzamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15FN4O2/c1-19(2)12-11(8-16-14(18-12)21-3)17-13(20)9-6-4-5-7-10(9)15/h4-8H,1-3H3,(H,17,20) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PBNYGCCDPROBRU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=NC(=NC=C1NC(=O)C2=CC=CC=C2F)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15FN4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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